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Compound of Interest

Compound Name: Avitriptan

Cat. No.: B195663 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Avitriptan (developmental code name BMS-180048) is a potent and selective serotonin 5-

HT1B and 5-HT1D receptor agonist that was investigated as a potential treatment for migraine

headaches. Although it reached Phase III clinical trials, it was never marketed. This technical

guide provides a comprehensive overview of the chemical structure, properties, and

pharmacological profile of Avitriptan, intended for researchers and professionals in the field of

drug development.

Chemical Structure and Properties
Avitriptan is a synthetic compound belonging to the triptan class of drugs. Its chemical

structure is characterized by an indole core, similar to the neurotransmitter serotonin.

Table 1: Chemical Identifiers for Avitriptan
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Identifier Value

IUPAC Name

1-[3-[3-[4-(5-methoxypyrimidin-4-yl)piperazin-1-

yl]propyl]-1H-indol-5-yl]-N-

methylmethanesulfonamide[1]

SMILES

CNS(=O)

(=O)Cc1ccc2c(c1)nc(c2)CCCN3CCN(CC3)c4nc

ncc4OC

InChI Key WRZVGHXUPBWIOO-UHFFFAOYSA-N[1][2]

CAS Number 151140-96-4[1]

Table 2: Physicochemical Properties of Avitriptan

Property Value Source

Molecular Formula C22H30N6O3S [1]

Molecular Weight 458.58 g/mol

Predicted logP 1.8

Boiling Point 708°C at 760 mmHg

Solubility

Slightly soluble in DMSO

(sonicated) and water

(heated), and in methanol.

Pharmacological Profile
Mechanism of Action
Avitriptan exerts its pharmacological effects primarily through its agonist activity at serotonin 5-

HT1B and 5-HT1D receptors. The activation of these receptors is believed to alleviate migraine

through a multi-faceted mechanism:

Cranial Vasoconstriction: Triptans constrict dilated intracranial extracerebral blood vessels, a

key feature of migraine attacks.
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Inhibition of Neuropeptide Release: They inhibit the release of pro-inflammatory

neuropeptides, such as Calcitonin Gene-Related Peptide (CGRP), from trigeminal nerve

endings.

Inhibition of Nociceptive Neurotransmission: Triptans are thought to inhibit pain signal

transmission within the trigeminal nucleus caudalis in the brainstem.

In addition to its primary targets, Avitriptan has been shown to be a weak agonist at the 5-

HT2A receptor and a weak agonist of the aryl hydrocarbon receptor (AhR).

Receptor Binding Affinity
The binding affinity of Avitriptan for various serotonin receptor subtypes has been

characterized and is comparable to that of sumatriptan.

Table 3: Pharmacological Data for Avitriptan

Parameter Value

5-HT1B Receptor Affinity (pKi) 7.9

5-HT1D Receptor Affinity (pKi) 8.4

5-HT1A Receptor Affinity (pKi) 6.5

5-HT1E Receptor Affinity (pKi) 6.9

5-HT1F Receptor Affinity (pKi) 7.6

5-HT2A Receptor Agonist Activity (EC50) 123 nM

Pharmacokinetics
Clinical studies have provided insights into the pharmacokinetic profile of Avitriptan:

Absorption: Avitriptan is rapidly absorbed after oral administration, with peak plasma

concentrations (Tmax) reached within 1 to 2 hours.

Metabolism: Information on the specific metabolic pathways of Avitriptan is limited in the

public domain.
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Elimination: The terminal half-life of Avitriptan is approximately 8 hours.

Experimental Protocols
Detailed experimental protocols for the synthesis and evaluation of Avitriptan are not

extensively available in the public literature. However, general methodologies for the synthesis

of triptans and for conducting relevant in vitro and in vivo assays are well-established.

Synthesis
The synthesis of Avitriptan, like other triptans, likely involves a multi-step process. A key step

mentioned in the literature is an efficient Fischer Indole Synthesis. This classical method

involves the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions

to form the indole ring system, a core component of Avitriptan's structure. Subsequent steps

would involve the elaboration of the side chains at the C3 and C5 positions of the indole ring.

In Vitro Radioligand Binding Assay
A standard protocol to determine the binding affinity of Avitriptan to serotonin receptors would

involve a competitive radioligand binding assay. A general workflow is as follows:
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Prepare cell membranes
expressing the target

5-HT receptor subtype

Incubate membranes with a fixed
concentration of radioligand and

varying concentrations of Avitriptan

Select a suitable radioligand
(e.g., [3H]5-CT)

Separate bound and free
radioligand by rapid filtration

Quantify radioactivity of
bound radioligand using

scintillation counting

Analyze data to determine
the IC50 and calculate

the Ki value for Avitriptan

Click to download full resolution via product page

Caption: General workflow for a radioligand binding assay.

In Vivo Migraine Model
The efficacy of Avitriptan in an animal model of migraine can be assessed using various

established protocols. One common model involves the administration of nitroglycerin (NTG) to

rodents, which induces a state of hyperalgesia, mimicking migraine-like pain.
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specific time points post-NTG
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Avitriptan and vehicle groups
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Caption: Workflow for an in vivo nitroglycerin-induced migraine model.

Signaling Pathway
The primary therapeutic effect of Avitriptan is mediated through the Gi/o-coupled 5-HT1B and

5-HT1D receptors. Activation of these receptors leads to the inhibition of adenylyl cyclase, a

decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, and subsequent

downstream effects that contribute to the alleviation of migraine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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